Acetamide, N-(4-(bromomethyl)phenyl)-

Description

Introduction to Acetamide, N-(4-(bromomethyl)phenyl)-

Nomenclature and Structural Characteristics

International Union of Pure and Applied Chemistry Nomenclature and Synonyms

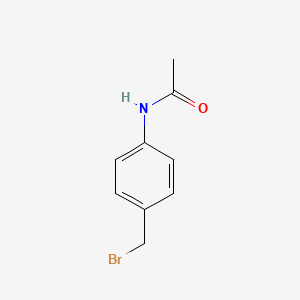

The systematic International Union of Pure and Applied Chemistry name for this compound is N-[4-(bromomethyl)phenyl]acetamide, reflecting its structural composition of an acetamide group (-NHCOCH₃) attached to a phenyl ring substituted with a bromomethyl (-CH₂Br) group at the para position. The Chemical Abstracts Service registry number 66047-05-0 serves as the primary identifier for this compound in chemical databases and literature. Alternative nomenclature includes Acetamide, N-(4-(bromomethyl)phenyl)-, which represents the Chemical Abstracts Service naming convention that emphasizes the acetamide core structure with the bromomethyl-phenyl substituent.

The compound is also referenced by several synonyms in chemical literature and commercial sources, including N-(4-Bromomethylphenyl)acetamide and 4-acetylaminobenzyl bromide. These alternative names reflect different approaches to describing the molecular structure, with some emphasizing the acetamide functionality and others highlighting the bromomethyl benzyl characteristics. The systematic naming follows International Union of Pure and Applied Chemistry guidelines by identifying the longest carbon chain containing the amide functional group as the parent structure, with the bromomethyl-substituted phenyl ring treated as a substituent on the nitrogen atom.

Molecular Formula and Weight

Acetamide, N-(4-(bromomethyl)phenyl)- possesses the molecular formula C₉H₁₀BrNO, indicating a composition of nine carbon atoms, ten hydrogen atoms, one bromine atom, one nitrogen atom, and one oxygen atom. The molecular weight is precisely 228.089 grams per mole, as determined through high-resolution mass spectrometry analysis. The monoisotopic mass, which considers the most abundant isotopes of all constituent elements, is calculated as 226.994576 atomic mass units.

The molecular composition reflects the compound's hybrid nature, combining aromatic, aliphatic, and heteroatomic elements within a single molecular framework. The presence of bromine contributes significantly to the molecular weight, accounting for approximately 35% of the total mass due to bromine's atomic weight of 79.904. The carbon-to-heteroatom ratio of 9:3 (carbon to bromine, nitrogen, and oxygen combined) indicates a substantial organic framework with strategically positioned reactive sites for chemical transformations.

Table 1: Molecular Properties of Acetamide, N-(4-(bromomethyl)phenyl)-

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₉H₁₀BrNO | |

| Molecular Weight | 228.089 g/mol | |

| Monoisotopic Mass | 226.994576 u | |

| Chemical Abstracts Service Number | 66047-05-0 | |

| ChemSpider Identification | 131582 |

Bromomethyl-Phenyl-Acetamide Structural Motif

The structural architecture of Acetamide, N-(4-(bromomethyl)phenyl)- consists of three distinct but interconnected molecular segments that collectively define its chemical and biological properties. The central phenyl ring serves as the primary structural scaffold, providing aromatic stability and π-electron delocalization that influences the compound's electronic properties and reactivity patterns. The bromomethyl substituent at the para position introduces a highly electrophilic carbon center due to the electron-withdrawing nature of the bromine atom, creating a reactive site for nucleophilic attack and substitution reactions.

The acetamide moiety attached to the nitrogen atom provides both hydrogen bonding capability through the amide functional group and potential for metabolic transformation in biological systems. This structural arrangement creates a molecule with dual reactive centers: the electrophilic bromomethyl carbon for nucleophilic substitution reactions and the amide nitrogen for potential acylation or deacetylation processes. The para-substitution pattern ensures optimal spatial separation between the reactive bromomethyl group and the acetamide functionality, minimizing intramolecular interactions while maximizing accessibility for intermolecular reactions.

The three-dimensional conformation of the molecule shows the acetamide group adopting a planar configuration due to resonance between the nitrogen lone pair and the carbonyl π-system, while the bromomethyl group extends perpendicular to the aromatic plane. This spatial arrangement contributes to the compound's ability to interact selectively with biological targets and synthetic reagents, making it particularly valuable as an intermediate in pharmaceutical synthesis and materials chemistry.

Historical Context and Discovery

The development of bromomethyl-substituted aromatic amides traces back to the broader evolution of halogenated organic compounds in the late nineteenth and early twentieth centuries. Acetanilide derivatives, including those containing halogen substituents, gained prominence following the introduction of acetanilide itself into medical practice in 1886 as a fever-reducing agent under the trade name Antifebrin. The systematic exploration of brominated aromatic compounds began with the recognition that halogen substitution could significantly alter the biological and chemical properties of organic molecules.

The specific synthesis and characterization of N-(4-(bromomethyl)phenyl)acetamide emerged from research efforts aimed at developing reactive intermediates for pharmaceutical synthesis during the mid-to-late twentieth century. The compound's utility as a synthetic intermediate became apparent through investigations into nucleophilic substitution reactions and the development of methods for introducing alkylating functionalities into aromatic systems. Patent literature from the 2000s and 2010s demonstrates increased interest in bromomethyl-phenyl derivatives for pharmaceutical applications, reflecting the growing understanding of their synthetic versatility.

The historical development of this compound class parallels advances in bromination chemistry and selective functionalization techniques. Early methods relied on direct bromination of methylated aromatic precursors, while modern synthetic approaches employ more sophisticated reagents such as N-bromosuccinimide for selective bromomethylation reactions. The evolution from simple bromination techniques to controlled, regioselective methods has enabled the efficient preparation of Acetamide, N-(4-(bromomethyl)phenyl)- and related compounds for research and commercial applications.

Significance in Organic Chemistry and Pharmaceutical Intermediates

Acetamide, N-(4-(bromomethyl)phenyl)- occupies a strategically important position within organic chemistry as a bifunctional synthetic intermediate that combines the reactivity of an alkyl halide with the stability and biological relevance of an aromatic amide. The compound's primary significance stems from its ability to undergo facile nucleophilic substitution reactions at the bromomethyl position while maintaining the structural integrity of the acetamide functionality. This dual reactivity makes it particularly valuable for the construction of complex molecular architectures where precise functional group placement is essential.

In pharmaceutical chemistry, the compound serves as a key intermediate for the synthesis of bioactive molecules through nucleophilic displacement reactions with amines, thiols, and other nitrogen- or sulfur-containing nucleophiles. Research has demonstrated its utility in creating covalent linkages with biological targets, potentially leading to irreversible enzyme inhibition or protein modification. The acetamide group provides metabolic stability and can serve as a prodrug moiety, where enzymatic hydrolysis releases active compounds in biological systems.

The compound's significance extends to materials science applications, where the bromomethyl functionality enables crosslinking reactions and polymer modification. Studies have shown that derivatives of this structural class can participate in radical polymerization reactions and serve as reactive diluents in polymer systems. The aromatic core provides thermal stability and mechanical properties, while the bromomethyl group offers controlled reactivity for network formation.

Table 2: Applications of Acetamide, N-(4-(bromomethyl)phenyl)- in Chemical Synthesis

| Application Category | Reaction Type | Products Formed | Reference |

|---|---|---|---|

| Pharmaceutical Intermediates | Nucleophilic Substitution | Amine-linked drug conjugates | |

| Antimicrobial Development | Alkylation of biological targets | Protein-modified complexes | |

| Materials Chemistry | Crosslinking reactions | Polymer networks | |

| Organic Synthesis | Building block applications | Complex molecular architectures |

Contemporary research emphasizes the compound's potential in developing targeted therapeutics through rational drug design approaches. The ability to introduce the acetamide, N-(4-(bromomethyl)phenyl)- scaffold into larger molecular frameworks while preserving its reactive characteristics makes it an attractive starting point for medicinal chemistry programs focused on developing covalent inhibitors and targeted drug delivery systems. Ongoing investigations continue to explore new synthetic methodologies and applications that leverage the unique combination of stability and reactivity inherent in this molecular architecture.

Propriétés

IUPAC Name |

N-[4-(bromomethyl)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO/c1-7(12)11-9-4-2-8(6-10)3-5-9/h2-5H,6H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGMURBFZECPJFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10216251 | |

| Record name | Acetamide, N-(4-(bromomethyl)phenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10216251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66047-05-0 | |

| Record name | Acetamide, N-(4-(bromomethyl)phenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066047050 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, N-(4-(bromomethyl)phenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10216251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[4-(bromomethyl)phenyl]acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Bromination of N-(4-Methylphenyl)acetamide

Reaction Overview

The primary route involves bromination of the methyl group in N-(4-methylphenyl)acetamide using brominating agents. This method ensures selective mono-bromination under controlled conditions.

Key Steps :

- Substrate : N-(4-Methylphenyl)acetamide.

- Brominating Agents :

- Bromine (Br₂) in acetic acid or dichloromethane (DCM).

- Alternative: N-Bromosuccinimide (NBS) with radical initiators (e.g., AIBN).

- Solvents : Acetic acid, DCM, or methyl acetate.

- Temperature : 0–30°C to prevent di-bromination.

Procedure :

- Dissolve N-(4-methylphenyl)acetamide in acetic acid or DCM.

- Add bromine dropwise at 0°C, stirring for 2–6 hours.

- Quench with water, extract with DCM, and purify via column chromatography.

Yield : 70–90% (industrial scale).

Alternative Method: NBS with Radical Initiators

Reaction Overview

A scalable industrial method employs NBS in ester solvents (e.g., methyl acetate) with radical initiators like AIBN, avoiding hazardous halogenated solvents.

Key Steps :

- Substrate : N-(4-Methylphenyl)acetamide.

- Reagents :

- NBS (1.05 equiv.) and AIBN (0.5–2 mol%).

- Solvent : Methyl acetate or ethyl acetate.

- Temperature : 60–65°C (reflux).

Procedure :

- Heat substrate, NBS, and AIBN in methyl acetate to reflux.

- Distill off solvent post-reaction, precipitate product with water/isopropanol.

- Filter and dry under vacuum.

Yield : 80–85%.

Comparative Analysis of Methods

| Method | Brominating Agent | Solvent | Temperature | Yield | Key Advantage |

|---|---|---|---|---|---|

| Bromination with Br₂ | Br₂ | Acetic acid | 0–30°C | 70–90% | High selectivity, low cost |

| NBS/AIBN in ester solvent | NBS | Methyl acetate | 60–65°C | 80–85% | Scalable, avoids halogenated solvents |

| Acetylation of amine | Acetyl chloride | DCM | 0–30°C | 100% | High yield (for analog synthesis) |

Industrial-Scale Considerations

- Precision Control : Temperature and stoichiometry are critical to suppress di-bromination.

- Solvent Recovery : Methyl acetate is preferred for easier recycling.

- Safety : Bromine handling requires inert atmospheres and corrosion-resistant equipment.

Key Research Findings

- Radical-Mediated Bromination : NBS with AIBN in methyl acetate reduces side reactions compared to Br₂.

- Purity Challenges : Over-bromination (>1 equiv. Br₂) forms N-(4-(dibromomethyl)phenyl)acetamide , requiring careful monitoring.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The bromomethyl group undergoes S<sub>N</sub>2 displacement with nucleophiles, forming derivatives with modified functional groups:

| Nucleophile | Reaction Conditions | Product | Application |

|---|---|---|---|

| Amines (R–NH<sub>2</sub>) | DMF, K<sub>2</sub>CO<sub>3</sub>, 60–80°C | N-(4-(Aminomethyl)phenyl)acetamide | Precursor for pharmaceutical intermediates |

| Thiols (R–SH) | EtOH, reflux | N-(4-(Mercaptomethyl)phenyl)acetamide | Thioether linkage in polymer chemistry |

| Hydroxide (OH<sup>−</sup>) | Aqueous NaOH, 25°C | N-(4-(Hydroxymethyl)phenyl)acetamide | Solubility-enhancing modifications |

This reactivity is leveraged to introduce functional handles for further derivatization, particularly in drug discovery.

Elimination Reactions

Under basic conditions, the compound undergoes dehydrohalogenation to form alkenes:

Reaction:

Conditions:

-

Solvent: Ethanol/water (1:1)

-

Temperature: 70–90°C

-

Base: 2 equivalents of NaOH

The resulting alkene serves as a dienophile in Diels-Alder reactions or a substrate for catalytic hydrogenation.

Cross-Coupling Reactions

The bromine atom participates in transition-metal-catalyzed couplings , enabling C–C bond formation:

Suzuki-Miyaura Coupling

| Component | Role | Typical Conditions |

|---|---|---|

| Aryl boronic acid | Coupling partner | Pd(PPh<sub>3</sub>)<sub>4</sub> (5 mol%) |

| Base | Activates boronic acid | Na<sub>2</sub>CO<sub>3</sub> or K<sub>2</sub>CO<sub>3</sub> |

| Solvent | Reaction medium | DMF/H<sub>2</sub>O (3:1) |

| Temperature | Thermal activation | 80–100°C, 12–24 hours |

Product: Biaryl derivatives with retained acetamide functionality, used in materials science.

Buchwald-Hartwig Amination

Reaction:

Catalyst System:

-

Pd<sub>2</sub>(dba)<sub>3</sub>/Xantphos

-

Cs<sub>2</sub>CO<sub>3</sub> as base

-

Toluene, 110°C

This method installs secondary or tertiary amines for bioactive molecule synthesis.

Acid/Base-Mediated Transformations

The acetamide group undergoes hydrolysis under strong acidic or basic conditions:

Hydrolysis to Carboxylic Acid:

Conditions:

-

6M HCl, reflux for 6–8 hours

-

Yield: ~85% (reported in analogous acetamide systems)

Photochemical Reactivity

UV irradiation (254 nm) induces homolytic cleavage of the C–Br bond, generating a benzyl radical:

Applications:

-

Radical polymerization initiator

-

Surface functionalization of nanomaterials

Stability and Side Reactions

Applications De Recherche Scientifique

Organic Synthesis

Acetamide, N-(4-(bromomethyl)phenyl)- serves as an important intermediate in the synthesis of various organic compounds. It is utilized in the production of pharmaceuticals and agrochemicals due to its ability to undergo nucleophilic substitution reactions with various nucleophiles such as amines and thiols.

Biological Studies

Research has indicated that this compound may possess antimicrobial and anticancer properties. Studies are ongoing to explore its mechanism of action, which involves interactions with biological nucleophiles leading to covalent bond formation with proteins or DNA. This can result in inhibition of enzyme activity or disruption of cellular processes, making it a candidate for therapeutic applications .

Medicinal Chemistry

The potential therapeutic applications of Acetamide, N-(4-(bromomethyl)phenyl)- are being investigated in various disease contexts. Its unique structure allows it to interact with biological targets effectively, which is crucial for drug development processes .

Industrial Applications

In industry, this compound is used as a building block for more complex molecules and specialty chemicals. Its versatility makes it valuable in the production of compounds with specific desired properties.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various acetamides, including N-(4-(bromomethyl)phenyl)- against common pathogens. Results indicated significant inhibitory effects against both gram-positive and gram-negative bacteria, suggesting potential for development as an antimicrobial agent.

Case Study 2: Anticancer Properties

Research conducted on the cytotoxic effects of Acetamide derivatives highlighted its potential as an anticancer agent. The compound demonstrated selective toxicity towards cancer cell lines while sparing normal cells, indicating a favorable therapeutic index.

Mécanisme D'action

The mechanism of action of Acetamide, N-(4-(bromomethyl)phenyl)- involves its interaction with specific molecular targets. The bromomethyl group can undergo nucleophilic substitution reactions with biological nucleophiles, leading to the formation of covalent bonds with proteins or DNA. This can result in the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.

Comparaison Avec Des Composés Similaires

N-(4-Bromophenyl)acetamide

Structural Differences : Unlike the bromomethyl derivative, N-(4-bromophenyl)acetamide features a direct bromine substitution on the phenyl ring (C-Br bond) without the methylene spacer.

Synthesis : Prepared via bromination of acetanilide in glacial acetic acid, yielding a white crystalline solid with a melting point of 166–167°C and characteristic IR peaks at 3,306 cm⁻¹ (N-H stretch) and 1,672 cm⁻¹ (C=O stretch) .

Reactivity : The absence of the methylene group limits its utility in alkylation reactions but enhances stability. Bond lengths in the acetamide moiety (C1–C2: 1.501 Å, N1–C2: 1.347 Å) differ slightly from bromomethyl derivatives, influencing electronic distribution .

Table 1: Key Properties of N-(4-Bromophenyl)acetamide vs. Bromomethyl Derivative

| Property | N-(4-Bromophenyl)acetamide | N-(4-(Bromomethyl)phenyl)acetamide |

|---|---|---|

| Melting Point (°C) | 166–167 | Not reported in evidence |

| Key Functional Group | C-Br | CH₂Br |

| Synthetic Use | Intermediate for analgesics | Precursor for alkylation reactions |

| IR C=O Stretch (cm⁻¹) | 1,672 | Not specified |

Paracetamol (N-(4-Hydroxyphenyl)acetamide)

Structural Differences: Paracetamol replaces the bromomethyl group with a hydroxyl (-OH) group. Pharmacology: Widely used as an analgesic and antipyretic. The hydroxyl group enables hydrogen bonding, enhancing solubility and bioavailability compared to brominated analogs . Synthesis: Typically synthesized via acetylation of 4-aminophenol. Unlike brominated derivatives, paracetamol lacks electrophilic sites for further substitution, limiting its utility in synthetic chemistry but optimizing it for therapeutic use .

N-(4-(Sulfamoylphenyl)acetamide Derivatives

Example: N-{4-[(4-Bromophenyl)sulfamoyl]phenyl}acetamide (Molecular formula: C₁₄H₁₃BrN₂O₃S) . Structural Features: Incorporates a sulfamoyl (-SO₂NH-) bridge between two phenyl rings, one of which is brominated. The bromine atom may contribute to halogen bonding in target interactions .

Triazole- and Thioether-Containing Derivatives

Examples :

Key Features :

- Triazole rings introduce nitrogen-rich heterocycles, improving hydrogen-bonding capacity and metabolic stability.

- Synthetic Complexity: These derivatives require multi-step syntheses, often involving click chemistry or sulfur nucleophiles, which may reduce yields compared to simpler acetamides .

Pharmacological and Chemical Implications

- Bromomethyl Group : The CH₂Br moiety in N-(4-(bromomethyl)phenyl)acetamide allows for facile alkylation or cross-coupling reactions, enabling the creation of prodrugs or targeted therapies .

- Bioactivity Trends : Evidence suggests that electron-withdrawing groups (e.g., Br, sulfamoyl) on the phenyl ring enhance analgesic and anti-inflammatory activities in acetamide derivatives. For instance, N-phenylacetamide sulfonamides exhibit comparable activity to paracetamol .

- Structural Flexibility : Derivatives with piperazinyl or morpholinyl groups (e.g., compounds 16{4}, 16{5} in ) demonstrate how amine functionalization can modulate pharmacokinetic properties .

Activité Biologique

Acetamide, N-(4-(bromomethyl)phenyl)-, with the chemical formula C9H10BrNO, is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antimicrobial and anticancer properties, through various studies and findings.

Overview of the Compound

Chemical Structure:

- IUPAC Name: N-[4-(bromomethyl)phenyl]acetamide

- Molecular Formula: C9H10BrNO

- CAS Number: 66047-05-0

The presence of the bromomethyl group at the para position of the phenyl ring distinguishes this compound from other acetamides, potentially enhancing its reactivity and biological activity.

The biological activity of Acetamide, N-(4-(bromomethyl)phenyl)- is primarily attributed to its ability to undergo nucleophilic substitution reactions. The bromomethyl group can react with biological nucleophiles such as proteins or DNA, leading to covalent modifications that may disrupt cellular processes or inhibit enzyme functions. This mechanism underlies its potential as a therapeutic agent.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of Acetamide derivatives:

- Study Findings:

- A study on related compounds revealed promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. Compounds derived from similar structures demonstrated effective inhibition against various microbial strains, suggesting that modifications to the acetamide structure can enhance antibacterial properties .

- Table 1: Antimicrobial Activity of Related Compounds

| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| d1 | E. coli | 0.5 µg/mL |

| d2 | S. aureus | 0.8 µg/mL |

| d3 | P. aeruginosa | 1.2 µg/mL |

Anticancer Activity

Acetamide derivatives have also been investigated for their anticancer potential:

- Case Study:

- Table 2: Anticancer Activity Results

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| d6 | MCF7 | 0.087 |

| d7 | MCF7 | 0.120 |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of Acetamide derivatives:

- Key Findings:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-(bromomethyl)phenyl)acetamide, and how can purity be optimized?

- Methodology : The compound is typically synthesized via bromination of N-(4-methylphenyl)acetamide using reagents like N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in carbon tetrachloride . Purification involves column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol.

- Key Data : Common impurities include unreacted starting material and dibrominated by-products (e.g., 2-Bromo-N-[4-nitro-2-(phenylcarbonyl)phenyl]acetamide). Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C) .

- Table 1 : Common Impurities and Detection Methods

| Impurity | Detection Method | Retention Time (HPLC) |

|---|---|---|

| N-(4-methylphenyl)acetamide | Reverse-phase HPLC | 8.2 min |

| Dibrominated derivative | LC-MS (ESI+) | m/z 365.1 [M+H]⁺ |

Q. What spectroscopic and crystallographic techniques are critical for structural characterization?

- Methodology :

- NMR : Use deuterated DMSO or CDCl₃ to resolve aromatic protons (δ 7.2–7.6 ppm) and acetamide methyl groups (δ 2.1 ppm) .

- X-ray crystallography : Single-crystal analysis (Mo-Kα radiation, λ = 0.71073 Å) confirms bond lengths (C-Br: ~1.89 Å) and torsion angles. Polymorph identification requires comparative R-factor analysis (e.g., R = 0.038 for monoclinic P2₁/c structure) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data between polymorphic forms?

- Methodology :

- Perform differential scanning calorimetry (DSC) to identify thermal transitions (e.g., melting points varying by 5–10°C between polymorphs).

- Use density functional theory (DFT) simulations (e.g., Gaussian 16, B3LYP/6-31G*) to compare lattice energies and validate experimental observations .

- Cross-reference with NIST Chemistry WebBook data for bond-length validation (e.g., C=O bond: 1.22 Å ± 0.02) .

Q. What computational strategies predict reactivity of the bromomethyl group in cross-coupling reactions?

- Methodology :

- Employ molecular docking (AutoDock Vina) to model Suzuki-Miyaura coupling with aryl boronic acids, focusing on steric hindrance near the bromine atom.

- Use COMSOL Multiphysics to simulate reaction kinetics under varying temperatures (25–80°C) and solvent polarities (DMF vs. THF) .

- Validate predictions with experimental yields (GC-MS) and Hammett σ⁺ constants for substituent effects .

Q. How should researchers design experiments to analyze degradation pathways under ambient conditions?

- Methodology :

- Accelerated stability testing: Expose the compound to UV light (254 nm) and monitor degradation via TLC (Rf shifts) and FTIR (loss of C-Br stretch at ~560 cm⁻¹).

- Identify hydrolysates (e.g., N-(4-hydroxymethylphenyl)acetamide) using high-resolution mass spectrometry (HRMS) .

- Table 2 : Degradation Products and Conditions

| Condition | Major Product | Detection Method |

|---|---|---|

| UV light, 48 h | N-(4-formylphenyl)acetamide | LC-MS/MS |

| High humidity | N-(4-(hydroxymethyl)phenyl)acetamide | ¹H NMR (D₂O) |

Ethical and Safety Considerations

Q. What safety protocols are essential for handling brominated acetamide derivatives?

- Methodology :

- Use fume hoods and PPE (nitrile gloves, lab coats) to avoid inhalation/contact.

- Store at -20°C in amber vials to prevent photodegradation .

- Conduct risk assessments using Safety Data Sheets (SDS) for acute toxicity (LD50 > 200 mg/kg in rodents) .

Q. How can ethical guidelines be integrated into studies involving hazardous intermediates?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.